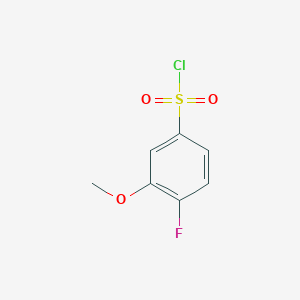

4-Fluoro-3-methoxybenzenesulfonyl chloride

描述

Significance of Arylsulfonyl Chlorides as Synthetic Intermediates

Arylsulfonyl chlorides are highly valuable synthetic intermediates in organic chemistry, primarily recognized for their role in the formation of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties ekb.eg. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions orgsyn.org.

Beyond sulfonamide synthesis, arylsulfonyl chlorides are precursors to other important functional groups. They can be used to prepare sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. Furthermore, they can participate in various coupling reactions, demonstrating their versatility as building blocks in the construction of complex organic molecules orgsyn.org. The reactivity of the sulfonyl chloride group, coupled with the stability and diversity of the aryl backbone, makes these compounds indispensable tools for synthetic chemists.

Electronic and Steric Modulations by Fluoro and Methoxy (B1213986) Substituents on Benzenesulfonyl Chloride Reactivity

The reactivity of a benzenesulfonyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 4-Fluoro-3-methoxybenzenesulfonyl chloride, the interplay of the electronic and steric effects of the fluorine and methoxy groups is crucial.

Electronic Effects:

The combined electronic influence of a para-fluoro and a meta-methoxy group on the sulfonyl chloride moiety is a nuanced balance of these competing effects.

Steric Effects:

The methoxy group at the 3-position (ortho to the sulfonyl chloride group) can exert a steric effect. While a methoxy group is not exceptionally bulky, its presence can influence the approach of nucleophiles to the sulfur center. In some cases, ortho-substituents can lead to "steric acceleration," where the relief of steric strain in the transition state of a reaction leads to an increased reaction rate. However, significant steric hindrance can also impede the reaction. The precise impact of the 3-methoxy group on the reaction kinetics would require experimental investigation.

Scope and Research Potential of this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in several areas of chemical research, particularly in medicinal chemistry and materials science.

The presence of both a fluorine atom and a methoxy group offers opportunities for fine-tuning the physicochemical properties of resulting molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence solubility and provides a potential site for further functionalization.

The primary application of this compound is likely as a precursor for novel sulfonamides. By reacting it with a diverse range of amines, a library of sulfonamide-based compounds can be generated for biological screening. The unique substitution pattern on the aromatic ring could lead to compounds with novel pharmacological profiles.

Furthermore, this compound could be utilized in the synthesis of novel polymers or functional materials where the sulfonyl group or the substituted aromatic ring can be incorporated to impart specific properties.

Below is a table summarizing the key properties of this compound and related compounds for comparison.

| Property | This compound | 4-Methoxybenzenesulfonyl chloride sigmaaldrich.com | Benzenesulfonyl chloride |

| Molecular Formula | C₇H₆ClFO₃S | C₇H₇ClO₃S | C₆H₅ClO₂S |

| Molecular Weight | 224.64 g/mol | 206.65 g/mol | 176.62 g/mol |

| CAS Number | 887266-97-9 nih.gov | 98-68-0 sigmaaldrich.com | 98-09-9 |

| Appearance | Solid (predicted) | White crystalline solid sigmaaldrich.com | Colorless liquid |

| Melting Point | Not reported | 39-42 °C sigmaaldrich.com | 14.5 °C |

| Boiling Point | Not reported | 173 °C at 14 mmHg sigmaaldrich.com | 251-252 °C |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHUCNUEJYHKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382642 | |

| Record name | 4-fluoro-3-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-97-9 | |

| Record name | 4-Fluoro-3-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887266-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Methoxybenzenesulfonyl Chloride and Analogous Arylsulfonyl Chlorides

Conventional Synthetic Routes

Traditional methods for synthesizing arylsulfonyl chlorides remain widely used due to their reliance on readily available starting materials and established procedures. These routes primarily include direct chlorosulfonylation of aromatic rings and Sandmeyer-type reactions starting from anilines.

Direct chlorosulfonylation is a classic method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. For the synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride, the logical precursor would be 2-fluoroanisole (B128887).

The reaction involves the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid. The regioselectivity is dictated by the directing effects of the substituents on the benzene (B151609) ring. In 2-fluoroanisole, both the methoxy (B1213986) (-OCH₃) and fluoro (-F) groups are ortho, para-directing. The powerful activating and para-directing nature of the methoxy group, combined with steric considerations, typically directs the incoming chlorosulfonyl group to the position para to the methoxy group, yielding the desired this compound.

While effective, this method has limitations. The use of a large excess of highly corrosive chlorosulfonic acid is common, and the strongly acidic conditions can be incompatible with sensitive functional groups on the substrate. nih.gov Furthermore, the reaction may produce isomeric byproducts, complicating purification. researchgate.net Recent advancements have focused on optimizing this process, including the development of automated continuous flow systems that can safely handle hazardous reagents like chlorosulfonic acid at scale, improving safety and spacetime yield compared to batch processes. mdpi.com

The Sandmeyer reaction provides a versatile alternative for synthesizing arylsulfonyl chlorides from substituted anilines, offering different regiochemical possibilities compared to direct chlorosulfonylation. nih.gov This pathway begins with the diazotization of an aromatic amine, followed by a copper-catalyzed conversion to the sulfonyl chloride.

The traditional Sandmeyer approach for producing arylsulfonyl chlorides involves a two-step process. First, the primary aromatic amine, such as 4-fluoro-3-methoxyaniline, is converted into a diazonium salt. This is typically achieved by reacting the aniline (B41778) with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).

In the second step, the resulting diazonium salt solution is treated with sulfur dioxide (SO₂) in the presence of a copper catalyst, such as copper(I) chloride (CuCl). acs.org This reaction, first reported by Meerwein, facilitates the replacement of the diazonium group with a sulfonyl chloride group. nih.gov The process has been improved by using concentrated solutions of SO₂ in solvents like glacial acetic acid to increase yields. acs.org However, the method's reliance on gaseous and toxic sulfur dioxide presents significant handling challenges. Furthermore, the reaction is often limited to electron-deficient and electron-neutral anilines, with lower yields observed for electron-rich substrates. nih.govacs.org

To circumvent the hazards associated with gaseous sulfur dioxide, stable, solid SO₂ surrogates have been developed. A prominent example is the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct, known as DABSO. organic-chemistry.org This air-stable, crystalline solid safely and conveniently releases SO₂ under specific reaction conditions. nih.gov

A modern, one-pot Sandmeyer-type protocol utilizes DABSO for the synthesis of a wide range of arylsulfonyl chlorides from feedstock anilines. nih.govacs.org In this procedure, the aniline is treated with an acid (e.g., HCl) and a diazotizing agent (e.g., tert-butyl nitrite) to generate the diazonium salt in situ. Subsequently, DABSO and a copper catalyst (e.g., CuCl₂) are added, and the mixture is heated to produce the corresponding arylsulfonyl chloride in high yields. acs.org This method is operationally simple, avoids the accumulation of potentially explosive diazonium intermediates, and has demonstrated scalability. nih.govacs.org The versatility of this approach is highlighted by its successful application to a variety of carbo- and heterocyclic anilines. acs.org

| Aniline Substrate | Product Type | Yield (%) |

|---|---|---|

| p-Anisidine | Sulfonyl Chloride | 83 |

| 4-Chloroaniline | Sulfonamide (Morpholine adduct) | 86 |

| 4-(Trifluoromethyl)aniline | Sulfonamide (Morpholine adduct) | 85 |

| Methyl 4-aminobenzoate | Sulfonamide (Morpholine adduct) | 89 |

| 3-Aminopyridine | Sulfonamide (Morpholine adduct) | 70 |

Sandmeyer-Type Reactions from Substituted Anilines

Advanced Synthetic Approaches

To address the limitations of conventional methods, such as long reaction times and the use of harsh reagents, advanced synthetic techniques have been explored. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these transformations.

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of sulfonyl chlorides and their precursors. nih.gov Unlike conventional heating, which relies on thermal conductivity, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.

One effective application is the conversion of various aryl and alkyl bromides into sodium sulfonates, which are then readily transformed into the target sulfonyl chlorides. nih.gov The initial step, the reaction of a bromide with sodium sulfite (B76179) to form the sodium sulfonate, benefits significantly from microwave assistance. Subsequent treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride furnishes the sulfonyl chloride. This approach has been shown to increase yields and decrease reaction times from many hours to mere minutes when compared to conventional heating methods. nih.govprepchem.com For instance, the synthesis of certain phenylalkyl sulfonyl chlorides saw yields increase from 19–23% with conventional methods to 60–65% under microwave irradiation. nih.gov This rapid, efficient, and high-yielding protocol represents a significant advancement in the synthesis of sulfonyl chloride intermediates. organic-chemistry.org

| Substrate | Method | Time | Yield of Sulfonyl Chloride (%) |

|---|---|---|---|

| 4-Phenylbutyl bromide | Conventional | 24 h | 23 |

| Microwave | 15 min | 65 | |

| 4-(Benzyloxy)phenylheptyl bromide | Conventional | 24 h | 40 |

| Microwave | 15 min | 52 | |

| 3-(Benzyloxy)phenylheptyl bromide | Conventional | 24 h | 38 |

| Microwave | 15 min | 50 |

Catalytic Systems in Arylsulfonyl Chloride Preparation

The synthesis of arylsulfonyl chlorides, such as this compound, has increasingly moved towards catalytic methods to enhance efficiency and reduce environmental impact compared to traditional stoichiometric approaches. nih.gov While classical methods like direct chlorosulfonation with chlorosulfonic acid or oxidative chlorination of thiols are effective, they often require harsh conditions and can suffer from a limited substrate scope and poor regioselectivity. nih.gov Catalytic systems offer milder reaction conditions, improved selectivity, and a more convergent synthetic pathway. nih.gov

Transition metal catalysis, particularly with palladium, has been a significant area of development. A palladium-catalyzed method has been described for preparing arylsulfonyl chlorides from arylboronic acids under mild conditions, showcasing significant functional group tolerance. nih.gov This approach is notable because it avoids the highly acidic environments of traditional electrophilic aromatic substitution (EAS) processes. nih.gov Another major advancement involves copper-catalyzed Sandmeyer-type reactions. researchgate.netacs.org This methodology allows for the synthesis of arylsulfonyl chlorides from readily available anilines. The process generates the aryl diazonium intermediate in situ, which then reacts in the presence of a copper catalyst and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), to yield the desired product. researchgate.netacs.org This method is advantageous due to its operational simplicity and inherent safety. acs.org

Photocatalysis has also emerged as a powerful and sustainable alternative. nih.govacs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, can mediate the synthesis of arylsulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.govacs.org This metal-free approach demonstrates high tolerance for various functional groups and is suitable for producing both electron-rich and electron-deficient arylsulfonyl chlorides in high yields (50-95%). nih.govacs.org The reaction conveniently generates the necessary sulfur dioxide and chloride ions from the hydrolysis of thionyl chloride. nih.govacs.org

Beyond metal-based systems, organocatalysis presents another avenue for these syntheses. Lewis bases, such as phosphine (B1218219) sulfides, have been shown to catalyze the electrophilic chlorination of arenes using N-halosuccinimides. researchgate.net While not a direct chlorosulfonation, this highlights the potential of organocatalysts to activate substrates or reagents under mild conditions, a principle that can be extended to sulfonyl chloride synthesis.

The table below summarizes various catalytic systems applicable to the synthesis of arylsulfonyl chlorides.

| Catalyst Type | Catalyst/System Example | Precursor Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal (Palladium) | Pd(0) complexes | Arylboronic Acids | Mild conditions, broad functional group tolerance, avoids strong acids. | nih.gov |

| Transition Metal (Copper) | CuCl / CuCl₂ | Anilines / Arenediazonium Salts | Uses readily available precursors, can be performed in aqueous media. | researchgate.netacs.org |

| Heterogeneous Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | Arenediazonium Salts | Metal-free, uses visible light, mild room temperature conditions, catalyst is recyclable. | nih.govacs.org |

| Organocatalyst | Phosphine Sulfide | Arenes (for chlorination) | Metal-free, mild activation of reagents. | researchgate.net |

Reactivity and Mechanistic Studies of 4 Fluoro 3 Methoxybenzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group (–SO₂Cl) is characterized by a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement renders the sulfur atom highly electrophilic. fiveable.me The significant difference in electronegativity between sulfur and the more electronegative oxygen and chlorine atoms results in a substantial polarization of the S=O and S-Cl bonds. The oxygen and chlorine atoms effectively withdraw electron density from the sulfur atom through inductive effects. pearson.com This creates a considerable partial positive charge on the sulfur atom, making it an attractive center for attack by nucleophiles—species that are electron-rich and seek positively charged centers. pearson.com

Furthermore, the sulfonyl group's structure contributes to the high reactivity of sulfonyl chlorides. The chlorine atom attached to the sulfonyl group is an excellent leaving group, readily displaced in substitution reactions. fiveable.me The combination of a highly electron-deficient sulfur center and a good leaving group makes sulfonyl chlorides, including 4-fluoro-3-methoxybenzenesulfonyl chloride, potent electrophilic reagents in organic synthesis. pearson.commolport.com Resonance stabilization within the sulfonyl group further enhances the electrophilicity of the sulfur atom by distributing the positive charge. pearson.com

Nucleophilic Substitution Reactions at the Sulfur Center

The electrophilic sulfur atom in this compound is the primary site of reactivity, readily undergoing nucleophilic substitution with a wide array of nucleophiles. molport.com In these reactions, a nucleophile attacks the sulfur atom, leading to the cleavage of the sulfur-chlorine bond and the displacement of the chloride ion. This forms a new bond between the sulfur atom and the nucleophile.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of sulfonamides. ekb.eg These reactions are typically carried out in an inert solvent, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270). molport.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the amine reactant. wikipedia.org The resulting products are N-substituted 4-fluoro-3-methoxybenzenesulfonamides, which are important structural motifs in various fields of chemical research. molport.com

| Reactant 1 | Reactant 2 (Amine) | Product | Byproduct |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-4-fluoro-3-methoxybenzenesulfonamide | HCl |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-4-fluoro-3-methoxybenzenesulfonamide | HCl |

| This compound | Ammonia (NH₃) | 4-Fluoro-3-methoxybenzenesulfonamide | HCl |

In a similar fashion, this compound reacts with alcohols in a process called alcoholysis to produce sulfonate esters. wikipedia.org This reaction is also typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves both as a catalyst and to scavenge the HCl byproduct. youtube.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center. youtube.com The formation of the sulfonate ester transforms the hydroxyl group of the alcohol into a good leaving group, making sulfonate esters valuable intermediates in further synthetic transformations like substitution or elimination reactions. youtube.comeurjchem.com

| Reactant 1 | Reactant 2 (Alcohol) | Product | Byproduct |

|---|---|---|---|

| This compound | Primary Alcohol (R-OH) | Alkyl/Aryl 4-fluoro-3-methoxybenzenesulfonate | HCl |

| This compound | Secondary Alcohol (R₂CHOH) | Alkyl/Aryl 4-fluoro-3-methoxybenzenesulfonate | HCl |

Beyond amines and alcohols, this compound reacts with various other nucleophiles. For instance, hydrolysis occurs upon reaction with water, yielding the corresponding 4-fluoro-3-methoxybenzenesulfonic acid. wikipedia.org It can also react with thiols to form thioesters or with sodium sulfite (B76179) to be converted into its sulfinate salt. molport.comwikipedia.org Furthermore, under Friedel-Crafts conditions, arenesulfonyl chlorides can react with other aromatic compounds (arenes) to form sulfones. wikipedia.org

Influence of Aromatic Substituents on Reaction Kinetics and Regioselectivity

The reactivity of the sulfonyl chloride group is significantly influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the fluoro and methoxy (B1213986) groups modulate the electrophilicity of the sulfur atom.

Fluoro Group (at C-4, para): The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. researchgate.net It also has a moderate, electron-donating resonance effect (+R) via its lone pairs of electrons. For substituents at the para position, both effects are operative. However, for halogens, the inductive effect typically outweighs the resonance effect. researchgate.net This net electron withdrawal intensifies the partial positive charge on the sulfur atom, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This generally leads to an acceleration of nucleophilic substitution at the sulfonyl sulfur center. mdpi.com

Methoxy Group (at C-3, meta): The methoxy group exhibits a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). researchgate.net However, when located at the meta position relative to the sulfonyl chloride, its resonance effect does not extend to the carbon atom bearing the sulfonyl group. Therefore, its primary electronic influence is a weak electron-withdrawing inductive effect. This minor inductive withdrawal can slightly contribute to enhancing the electrophilicity of the sulfur atom.

The combined influence of a strong inductively withdrawing para-fluoro group and a weakly withdrawing meta-methoxy group renders the sulfur atom in this compound more electrophilic than that in unsubstituted benzenesulfonyl chloride. This heightened electrophilicity is expected to increase the rate of nucleophilic substitution reactions at the sulfur center.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Sulfur Electrophilicity |

|---|---|---|---|---|

| Fluoro (-F) | Para | Strongly withdrawing | Moderately donating | Increases |

| Methoxy (-OCH₃) | Meta | Moderately withdrawing | (Negligible at meta) | Slightly increases |

Investigations into Reaction Mechanism Pathways

The nucleophilic substitution at the tetracoordinate sulfur center of arenesulfonyl chlorides is generally understood to proceed through a concerted, synchronous mechanism, analogous to an S_N2 reaction. mdpi.com Computational and kinetic studies on similar systems suggest that the reaction does not involve a stable, long-lived intermediate. mdpi.com

The mechanism involves the direct attack of the nucleophile on the electrophilic sulfur atom from the side opposite to the chloride leaving group. This leads to the formation of a trigonal bipyramidal transition state. In this transient state, the incoming nucleophile and the leaving chloride ion are positioned at the apical positions of the trigonal bipyramid. As the new bond between the nucleophile and sulfur forms, the sulfur-chlorine bond simultaneously breaks, leading to an inversion of configuration at the sulfur center, although this is often not stereochemically relevant for these types of molecules unless the sulfur is a chiral center. The reaction is completed by the departure of the chloride ion and the formation of the final substitution product. youtube.com This pathway is distinct from nucleophilic aromatic substitution, which involves the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex) and would require much harsher reaction conditions to occur on the aromatic ring itself. libretexts.org

Synthetic Transformations and Applications of 4 Fluoro 3 Methoxybenzenesulfonyl Chloride

Formation of Sulfonamide Derivatives

The reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with amines is a cornerstone of its application, leading to the formation of a wide array of sulfonamide derivatives. This transformation is fundamental in medicinal chemistry and materials science due to the unique chemical and biological properties of the sulfonamide functional group.

The synthesis of sulfonamides from this compound is a direct and high-yielding process. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. echemcom.comwikipedia.org This method is broadly applicable to primary, secondary, and even tertiary amines, although reactions with tertiary amines lead to the formation of sulfonylated quaternary ammonium (B1175870) salts.

The general procedure involves dissolving the amine in a suitable solvent, followed by the addition of the base and then this compound. The reaction progress can be monitored by standard chromatographic techniques.

| Amine Type | Reactant | Base | Solvent | Product Type |

|---|---|---|---|---|

| Primary | Ammonia | Pyridine | Dichloromethane (DCM) | Primary Sulfonamide |

| Primary | Benzylamine | Triethylamine | Tetrahydrofuran (THF) | Secondary Sulfonamide |

| Secondary | Diethylamine | Pyridine | Dichloromethane (DCM) | Tertiary Sulfonamide |

Amino acids can be readily N-sulfonated using this compound to yield N-(4-fluoro-3-methoxyphenylsulfonyl) amino acid derivatives. nih.gov This reaction is often performed under Schotten-Baumann conditions, which involve an aqueous alkaline solution (e.g., sodium hydroxide) and an organic solvent. The amino acid is dissolved in the aqueous base, which deprotonates the amino group, increasing its nucleophilicity. The sulfonyl chloride, dissolved in an organic solvent, is then added, and the reaction proceeds at the interface of the two layers.

These derivatives are of significant interest in medicinal chemistry as they can act as mimics of peptides and serve as building blocks for more complex molecules, including protease inhibitors. nih.govresearchgate.net

| Amino Acid | Reaction Conditions | Product |

|---|---|---|

| Glycine | NaOH (aq), Dioxane, 0 °C to RT | N-(4-Fluoro-3-methoxyphenylsulfonyl)glycine |

| L-Alanine | NaOH (aq), Diethyl ether, 0 °C to RT | N-(4-Fluoro-3-methoxyphenylsulfonyl)-L-alanine |

| L-Proline | K₂CO₃ (aq), THF, 0 °C to RT | N-(4-Fluoro-3-methoxyphenylsulfonyl)-L-proline |

While this compound is not directly involved in the annulation step, it is crucial for preparing the N-sulfonylated precursors required for the synthesis of nitrogen-containing heterocycles. For instance, the synthesis of N-sulfonyl-1,2,3,4-tetrahydropyridines can be achieved through a multi-step sequence.

First, a suitable homoallylic amine is reacted with this compound to form the corresponding N-(4-fluoro-3-methoxyphenylsulfonyl)homoallylic amine. This sulfonamide then undergoes an intramolecular cyclization reaction. Various methods can be employed for this cyclization, such as intramolecular aminomercuration followed by demercuration, or transition-metal-catalyzed hydroamination. The resulting product is the N-(4-fluoro-3-methoxyphenylsulfonyl)-substituted tetrahydropyridine (B1245486) derivative. The sulfonyl group in this context acts as both a protecting group and an activating group, influencing the reactivity and stability of the heterocyclic ring.

Introduction of Sulfonyl Moieties into Diverse Organic Architectures

Beyond amines, this compound can be used to introduce the sulfonyl moiety into other organic structures, most notably through the formation of sulfonate esters from alcohols and phenols. This reaction, analogous to sulfonamide formation, involves the attack of the hydroxyl group on the sulfonyl chloride in the presence of a base.

The reaction with phenols is particularly common, yielding aryl sulfonate esters. researchgate.netresearchgate.net These esters are valuable intermediates in organic synthesis. The sulfonate group is an excellent leaving group, making these compounds useful substrates for nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, where the sulfonate can be replaced by other functional groups.

| Phenol Derivative | Base | Solvent | Product |

|---|---|---|---|

| Phenol | Pyridine | Dichloromethane | Phenyl 4-fluoro-3-methoxybenzenesulfonate |

| 4-Cresol | Triethylamine | Tetrahydrofuran | p-Tolyl 4-fluoro-3-methoxybenzenesulfonate |

| 4-Nitrophenol | Pyridine | Dichloromethane | 4-Nitrophenyl 4-fluoro-3-methoxybenzenesulfonate |

Metal-Catalyzed Coupling Reactions

Recent advancements in organometallic chemistry have expanded the utility of sulfonyl chlorides beyond their traditional role as sulfonating agents. They can now be employed as coupling partners in various metal-catalyzed reactions.

A significant application of this compound is its use as an arylating agent in palladium-catalyzed direct C-H arylation reactions. researchgate.netresearchgate.net In this transformation, the sulfonyl chloride serves as a source of the 4-fluoro-3-methoxyphenyl group, which is coupled directly to a C-H bond of another aromatic or heteroaromatic compound. This process is often referred to as desulfitative arylation.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-catalyst complex, often in the presence of a base like lithium carbonate or potassium acetate. researchgate.netresearchgate.net This methodology offers a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates (e.g., organoboranes or organostannanes). The use of sulfonyl chlorides as coupling partners allows for highly regioselective arylations, particularly for electron-rich heterocycles like pyrroles, furans, and thiophenes. researchgate.netnih.gov

| Heterocycle | Palladium Catalyst | Base | Solvent | Product Example |

|---|---|---|---|---|

| 1-Methylpyrrole | Pd(OAc)₂ | Li₂CO₃ | 1,4-Dioxane | 2-(4-Fluoro-3-methoxyphenyl)-1-methylpyrrole |

| Benzofuran | PdCl₂(CH₃CN)₂ | Li₂CO₃ | 1,4-Dioxane | 2-(4-Fluoro-3-methoxyphenyl)benzofuran |

| Thiophene | Pd(OAc)₂ | KOAc | DMA | 2-(4-Fluoro-3-methoxyphenyl)thiophene |

Other Cross-Coupling Methodologies

Beyond the common sulfonamide formation, the sulfonyl chloride moiety of this compound can participate in various carbon-carbon bond-forming cross-coupling reactions. These transformations typically involve transition metal catalysts, such as palladium or nickel, and allow for the introduction of diverse organic fragments at the position of the sulfonyl chloride group, often with concomitant desulfonation.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling represents a powerful method for the formation of biaryl compounds. In this reaction, the arylsulfonyl chloride can couple with an arylboronic acid. nih.govresearchgate.net While the direct coupling of arylsulfonyl chlorides to form biaryls can be challenging, desulfinative coupling, where the SO2Cl group is lost, can be achieved under specific conditions. researchgate.net

Stille Coupling: The palladium-catalyzed Stille cross-coupling reaction provides another avenue for carbon-carbon bond formation, pairing the arylsulfonyl chloride with an organostannane reagent. researchgate.net Similar to the Suzuki-Miyaura reaction, this transformation can proceed via a desulfinative pathway to yield biaryl products. researchgate.net

Nickel-Catalyzed Coupling with Organozinc Reagents: Nickel catalysts are effective for the cross-coupling of aryl electrophiles, including those derived from sulfonyl compounds, with organozinc reagents. nih.govorganic-chemistry.org These reactions can be highly efficient for the formation of carbon-carbon bonds under relatively mild conditions. kyoto-u.ac.jporganic-chemistry.orgnih.gov

The following table summarizes representative conditions for these cross-coupling methodologies as applied to arylsulfonyl chlorides.

| Coupling Reaction | Catalyst | Reagent | Solvent | Typical Conditions | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ or PdCl₂ | Arylboronic acid | Acetone/Water or THF | Base (e.g., K₂CO₃), Heat | Biaryl |

| Stille | Pd(PPh₃)₄ | Organostannane (e.g., Aryl-SnBu₃) | Toluene or Dioxane | Heat | Biaryl |

| Nickel-Coupling | Ni(PCy₃)₂Cl₂ | Organozinc halide (e.g., Aryl-ZnCl) | THF or NMP | Room Temperature to Heat | Biaryl |

Reductive Transformations to Thiol Derivatives (e.g., Thiophenols)

The sulfonyl chloride group of this compound can be reduced to the corresponding thiophenol, 4-fluoro-3-methoxythiophenol. This transformation is valuable as thiophenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Several reducing agents and methods can accomplish this conversion.

Reduction with Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing arylsulfonyl chlorides to thiols. taylorfrancis.comresearchgate.netresearchgate.netlibretexts.org The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran.

Reduction with Zinc and Acid: A classic method for the reduction of arylsulfonyl chlorides involves the use of zinc dust in the presence of an acid, such as sulfuric or hydrochloric acid. google.com This method is effective but can be exothermic and require careful temperature control.

Reduction with Triphenylphosphine: Triphenylphosphine can be used as a reducing agent for the conversion of arylsulfonyl chlorides to arylthiols. researchgate.netorganic-chemistry.org This method offers a milder alternative to metal hydrides and zinc/acid reductions. A related procedure utilizes a palladium on carbon (Pd/C) catalyst in the presence of formic acid and triphenylphosphine. google.com

Below is a table outlining common reductive conditions for the synthesis of thiophenols from arylsulfonyl chlorides.

| Reducing Agent/System | Solvent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature |

| Zinc dust / Sulfuric acid | Water/Ethanol | Low temperature, then reflux |

| Triphenylphosphine (PPh₃) | Toluene | 0 °C to room temperature |

| Pd/C, Formic Acid, PPh₃ | Formic Acid | 50 °C |

Role as a Precursor in Multi-Step Organic Synthesis

This compound serves as a key building block in multi-step organic synthesis, primarily due to the versatile reactivity of the sulfonyl chloride group. taylorfrancis.com This functional group allows for the facile introduction of a substituted aryl moiety into a target molecule. The most common application is in the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. acs.org

The reaction of this compound with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide. This reaction is robust and high-yielding, making it a cornerstone of drug discovery and development. kyoto-u.ac.jp The resulting sulfonamide can be a final target molecule or an intermediate for further synthetic transformations.

The fluoro and methoxy (B1213986) substituents on the aromatic ring of this compound also play a crucial role. They can influence the pharmacokinetic and pharmacodynamic properties of the final molecule and provide handles for further synthetic modifications. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a site for demethylation or other transformations.

An example of the utility of a similarly substituted building block is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). For instance, the multi-step synthesis of a key intermediate for the drug Linzagolix, 4-fluoro-2-methoxy-5-nitrophenol, highlights the importance of such fluorinated and methoxylated benzene (B151609) derivatives in the construction of complex bioactive molecules. researchgate.net The principles of multi-step synthesis, often involving the strategic use of protecting groups and a sequence of reactions to build molecular complexity, are central to the application of precursors like this compound. taylorfrancis.comresearchgate.netumontreal.canih.gov

Derivatives and Structural Analogs of 4 Fluoro 3 Methoxybenzenesulfonyl Chloride

Synthesis of Aromatic Sulfonyl Chloride Analogs with Varied Substitution Patterns

The synthesis of aromatic sulfonyl chloride analogs of 4-fluoro-3-methoxybenzenesulfonyl chloride can be achieved through several established methods, primarily by modifying the starting materials prior to the introduction of the sulfonyl chloride group. Key strategies include the chlorosulfonation of appropriately substituted aromatic precursors and the Sandmeyer reaction of substituted anilines.

Chlorosulfonation: This direct method involves the reaction of a substituted benzene (B151609) with chlorosulfonic acid. To obtain analogs of this compound, one would start with various 2-fluoroanisole (B128887) derivatives. The directing effects of the methoxy (B1213986) (ortho-, para-directing) and fluoro (ortho-, para-directing) groups will influence the position of the incoming chlorosulfonyl group. Due to steric hindrance from the methoxy group, the primary product is expected to be the 4-sulfonyl chloride. By starting with 2-fluoroanisole derivatives bearing different substituents, a variety of analogs can be prepared. For instance, the chlorination of 4-alkylbenzenesulfonyl chlorides in the presence of a catalyst is a known method to introduce a chlorine atom onto the aromatic ring.

Sandmeyer Reaction: A more versatile approach for creating a wide array of substitution patterns is the Sandmeyer reaction. This multi-step process begins with the diazotization of a substituted aniline (B41778), followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. The key advantage of this method is the broad availability of substituted anilines, which allows for the synthesis of aromatic sulfonyl chlorides with diverse functionalities. For example, starting with a series of 3-methoxy-4-fluoroaniline analogs would provide direct access to a library of corresponding sulfonyl chlorides.

| Starting Material Example | Synthetic Method | Resulting Analog Structure |

| 2-Fluoroanisole | Chlorosulfonation | This compound |

| 3-Chloro-2-fluoroanisole | Chlorosulfonation | 3-Chloro-4-fluoro-?methoxybenzenesulfonyl chloride |

| 4-Fluoro-3-methoxyaniline | Sandmeyer Reaction | This compound |

| 5-Bromo-4-fluoro-3-methoxyaniline | Sandmeyer Reaction | 5-Bromo-4-fluoro-3-methoxybenzenesulfonyl chloride |

Functionalization Strategies for the Benzene Ring of this compound

Further diversification of the this compound scaffold can be achieved by direct functionalization of its benzene ring. The existing substituents—a strongly activating methoxy group, a deactivating but ortho-, para-directing fluoro group, and a strongly deactivating sulfonyl chloride group—govern the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The methoxy group is a powerful activating group and will direct incoming electrophiles to the positions ortho and para to it. The fluorine atom also directs ortho and para. The sulfonyl chloride group is a strong deactivating group and a meta-director. Considering these competing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group and meta to the sulfonyl chloride. The most probable position for substitution would be at the 5-position, which is ortho to the methoxy group and meta to the sulfonyl chloride. Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.

Halogenation: Introduction of a bromine or chlorine atom.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the strongly deactivating nature of the sulfonyl chloride group can make these reactions challenging.

Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring can potentially be displaced by a strong nucleophile, particularly if the ring is further activated by electron-withdrawing groups. However, in the absence of additional activating groups in the ortho or para positions, this reaction typically requires harsh conditions.

Synthesis of Downstream Derivatives Employing this compound

The highly reactive sulfonyl chloride group of this compound serves as a handle for the synthesis of a wide array of downstream derivatives, most notably sulfonamides and sulfonate esters.

Sulfonamides: The reaction of this compound with primary or secondary amines in the presence of a base readily yields the corresponding sulfonamides. This is one of the most common and versatile reactions of sulfonyl chlorides, allowing for the incorporation of a vast range of amine-containing fragments. A known example is the synthesis of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide.

Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. These esters can themselves be useful intermediates in further synthetic transformations.

The following table illustrates some potential downstream derivatives synthesized from this compound:

| Reactant | Derivative Class | Product Name |

| Dimethylamine | Sulfonamide | 4-Fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide |

| Aniline | Sulfonamide | 4-Fluoro-N-phenyl-3-methoxybenzenesulfonamide |

| Benzyl alcohol | Sulfonate Ester | Benzyl 4-fluoro-3-methoxybenzenesulfonate |

| Phenol | Sulfonate Ester | Phenyl 4-fluoro-3-methoxybenzenesulfonate |

Spectroscopic Characterization Techniques for Novel Derivatives

The structural elucidation of novel derivatives of this compound relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. For a typical sulfonamide derivative, one would expect to see signals corresponding to the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and protons of the amine moiety. The coupling patterns of the aromatic protons can help confirm the substitution pattern.

¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds and will show a singlet for the fluorine atom, with its chemical shift being indicative of its electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For sulfonamide derivatives, characteristic strong absorption bands for the S=O stretching vibrations are expected in the regions of approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretch of a secondary sulfonamide will appear as a band around 3300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

For example, the characterization of N-(aryl)-4-methoxybenzenesulfonamides has shown strong N-H…O hydrogen bonds in their crystal structures. The IR spectra of these compounds display characteristic bands for N-H stretching, C-O stretching, C-N stretching, and symmetric and asymmetric S=O stretching. ¹H NMR spectra confirm the presence of aromatic and methoxy protons, while ¹³C NMR spectra are consistent with the proposed structures.

Computational and Theoretical Investigations of 4 Fluoro 3 Methoxybenzenesulfonyl Chloride

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These methods also allow for the exploration of different conformational possibilities and the energy barriers between them.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method calculates the electronic structure of a molecule by modeling its electron density rather than its complex wavefunction. nih.gov For 4-fluoro-3-methoxybenzenesulfonyl chloride, a DFT geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311G, would be employed to find the lowest energy structure.

The calculations would predict specific bond lengths and angles. The benzene (B151609) ring would exhibit slight distortions from perfect hexagonal symmetry due to the electronic influence of the substituents. The sulfonyl chloride group (-SO₂Cl) introduces significant electronic demand, while the fluoro and methoxy (B1213986) groups exert their own inductive and resonance effects. The methoxy group, being in the meta position relative to the sulfonyl chloride, would primarily exert an inductive electron-withdrawing effect. The para-fluoro substituent is also electron-withdrawing.

An illustrative table of expected geometric parameters from a DFT calculation is presented below. These values are estimated based on standard bond lengths and the known effects of the substituents.

| Parameter | Atom 1 | Atom 2 | Estimated Value |

| Bond Length | C | S | 1.77 Å |

| S | O | 1.43 Å | |

| S | Cl | 2.07 Å | |

| C | F | 1.36 Å | |

| C (ring) | C (ring) | 1.39 Å | |

| C (ring) | O (methoxy) | 1.37 Å | |

| Bond Angle | O | S | O |

| C | S | Cl | |

| C | S | O | |

| C | C | F | |

| C | C | O (methoxy) |

This interactive table contains estimated data representative of typical DFT calculation results for similar molecules.

Ab Initio Methods (e.g., MP2, Coupled Cluster)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory represent higher levels of theory than DFT and provide more accurate results, particularly for systems where electron correlation is important.

These methods are more computationally demanding but would offer a more refined prediction of the molecular structure and energetics of this compound. They would serve as a benchmark to validate the results obtained from DFT calculations. While specific MP2 or Coupled Cluster studies on this particular molecule are not prominent in the literature, their application would follow a similar procedure of geometry optimization to yield highly accurate structural parameters.

Electronic Structure Analysis

Beyond molecular geometry, computational methods can elucidate the distribution of electrons within the molecule, which is key to understanding its bonding, stability, and reactivity.

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs that aligns with the familiar Lewis structure concept. nih.gov This method allows for the quantitative analysis of bonding interactions and hyperconjugation—the stabilizing delocalization of electrons from a filled (donor) orbital to a nearby empty (acceptor) orbital.

For this compound, NBO analysis would identify the core bonds (C-C, C-H, S=O, S-Cl, C-F, C-O) and the lone pairs on the oxygen, fluorine, and chlorine atoms. Crucially, it would also quantify the strength of hyperconjugative interactions. Significant interactions would be expected, such as the delocalization of lone pair electron density from the methoxy oxygen and the fluorine atom into the antibonding π* orbitals of the benzene ring. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, with the interaction energy, E(2), indicating the magnitude of stabilization.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| LP (O-methoxy) | π* (C-C ring) | ~2-5 | p-π hyperconjugation |

| LP (F) | π* (C-C ring) | ~1-3 | p-π hyperconjugation |

| π (C-C ring) | σ* (S-Cl) | ~0.5-2 | π-σ* hyperconjugation |

This interactive table presents estimated stabilization energies for key hyperconjugative interactions expected in the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy and spatial distribution of these frontier orbitals are critical for understanding a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be located primarily on the aromatic ring, with significant contributions from the methoxy group's oxygen atom, which acts as a π-donor. The LUMO is anticipated to be a combination of the π* system of the ring and the σ* antibonding orbital of the S-Cl bond, making the sulfur atom a primary electrophilic site. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The electron-withdrawing nature of the sulfonyl chloride, fluoro, and methoxy (inductively) groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

| Molecular Orbital | Estimated Energy (eV) | Description |

| HOMO | -8.5 to -9.5 | Primarily π-character on the aromatic ring, influenced by the methoxy group. |

| LUMO | -1.0 to -2.0 | Combination of π* (ring) and σ* (S-Cl) character. |

| HOMO-LUMO Gap | ~6.5 to 8.5 | Indicator of chemical stability and reactivity. |

This interactive table provides estimated energy ranges for the frontier molecular orbitals.

Investigation of Substituent Effects on Reactivity (e.g., Hammett Correlations)

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a functional group attached to a benzene ring. utexas.edu The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). utexas.edu A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. rsc.org

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent. utexas.edu A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. utexas.edu

The hydrolysis of aromatic sulfonyl chlorides is a reaction known to follow the Hammett relationship. A study on the alkaline hydrolysis of various substituted benzenesulfonyl chlorides in water determined a reaction constant (ρ) of +1.564 . viu.ca This positive value indicates that the transition state carries a greater negative charge than the reactants, and thus the reaction is significantly accelerated by electron-withdrawing substituents that can stabilize this charge. viu.ca

4-Fluoro (para): The fluorine atom is electron-withdrawing, primarily through its inductive effect. The Hammett constant, σ_p-F , is approximately +0.06 . rsc.org

3-Methoxy (meta): At the meta position, the methoxy group cannot exert its resonance-donating effect and acts as an electron-withdrawing group through induction. The Hammett constant, σ_m-OMe , is +0.12 .

The additive effect of these substituents can be used to predict their influence on the hydrolysis rate.

| Parameter | Value | Description |

| σ_p-F | +0.06 | Substituent constant for para-fluoro. rsc.org |

| σ_m-OMe | +0.12 | Substituent constant for meta-methoxy. |

| σ_total | +0.18 | Sum of substituent constants (σ_p-F + σ_m-OMe). |

| ρ | +1.564 | Reaction constant for alkaline hydrolysis of benzenesulfonyl chlorides. viu.ca |

| log(k/k₀) | +0.2815 | Predicted change in reaction rate (σ_total * ρ). |

| k/k₀ | ~1.91 | Predicted rate enhancement factor. |

This interactive table details the Hammett parameters and the predicted reactivity of the compound.

The calculation predicts that this compound would undergo alkaline hydrolysis approximately 1.91 times faster than unsubstituted benzenesulfonyl chloride under the same conditions. This acceleration is a direct consequence of the combined electron-withdrawing inductive effects of the fluoro and methoxy substituents, which stabilize the negatively charged transition state of the nucleophilic attack at the sulfur center.

Transition State Characterization in Key Reaction Pathways

Computational and theoretical investigations into the reaction mechanisms of arenesulfonyl chlorides have provided significant insights into the nature of the transition states involved in their key reactions. While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, a wealth of information on the transition state characterization of closely related benzenesulfonyl chlorides allows for a detailed and scientifically grounded extrapolation to this specific compound. The primary reaction pathway for arenesulfonyl chlorides is nucleophilic substitution at the sulfur atom, which is central to their synthetic utility.

Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions. For many nucleophilic substitution reactions involving arenesulfonyl chlorides, a synchronous SN2-type mechanism is favored. This is characterized by a single transition state along the reaction coordinate, as opposed to a stepwise addition-elimination mechanism that would involve a pentacoordinate sulfur intermediate. mdpi.comnih.govnih.gov

In the case of the identity chloride exchange reaction for various arenesulfonyl chlorides, DFT calculations have consistently shown a double-well potential energy surface with a single central transition state. mdpi.com This transition state is characterized by a trigonal bipyramidal geometry around the central sulfur atom. researchgate.net In this arrangement, the incoming and outgoing nucleophiles (in this case, chloride ions) occupy the apical positions, while the two oxygen atoms and the ipso-carbon of the benzene ring reside in the equatorial plane. This geometry represents the energy maximum along the reaction pathway, connecting the reactant and product ion-dipole complexes. mdpi.com

Kinetic studies on a range of para- and meta-substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups generally accelerate the rate of nucleophilic substitution, while electron-donating groups slow it down. nih.gov This is consistent with a transition state where there is a buildup of negative charge on the sulfonyl group. A positive Hammett ρ-value of +2.02 has been determined for the chloride exchange reaction, indicating that the reaction is facilitated by substituents that can stabilize a more negative charge at the sulfur center in the transition state. nih.govnih.gov Therefore, the electron-withdrawing fluorine atom in this compound is expected to lower the activation energy for nucleophilic attack, while the methoxy group's effect will be more nuanced due to its position and dual electronic nature.

The hydrolysis of arenesulfonyl chlorides, another key reaction, is also understood to proceed through an SN2 mechanism, particularly in neutral or alkaline conditions. rsc.org Computational studies on the hydrolysis of benzenesulfonyl chloride suggest a transition state where a water molecule acts as the nucleophile, with the breaking of the S-Cl bond and the formation of the S-O bond occurring concertedly. The transition state in this case would also adopt a trigonal bipyramidal-like geometry. cdnsciencepub.com The presence of other water molecules can also play a role in stabilizing the transition state through hydrogen bonding.

While specific calculated values for the transition state of this compound are not available, the table below presents representative computational data for the transition state of the parent benzenesulfonyl chloride in a chloride exchange reaction, which serves as a foundational model.

Table 1: Calculated Properties of the Transition State for the Chloride Exchange Reaction of Benzenesulfonyl Chloride

| Property | Value | Computational Method |

|---|---|---|

| Activation Energy (ΔG‡) in MeCN | ~19-21 kcal/mol | DFT |

| S-Cl Bond Length | Elongated relative to reactant | DFT |

| Cl-S-Cl Angle | Approaching 180° | DFT |

| O-S-O Angle | ~120° in equatorial plane | DFT |

| Imaginary Frequency | One negative frequency | DFT |

Data are representative values synthesized from the literature on benzenesulfonyl chloride and are intended for illustrative purposes.

This data underscores the key features of the SN2 transition state: a single imaginary frequency corresponding to the reaction coordinate (the asymmetric stretch of the Cl-S-Cl moiety), elongated bonds to the incoming and outgoing nucleophiles, and a defined trigonal bipyramidal geometry. The activation energy is a critical parameter that dictates the reaction rate. For this compound, it is anticipated that the activation energy for similar nucleophilic substitution reactions would be influenced by its specific substitution pattern, likely being slightly lower than that of unsubstituted benzenesulfonyl chloride due to the net electron-withdrawing nature of the substituents.

Future Directions in Research on 4 Fluoro 3 Methoxybenzenesulfonyl Chloride

Development of Sustainable and Green Synthesis Methods

Traditional synthesis routes for sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or phosphorus pentachloride, which are hazardous and generate significant chemical waste. rsc.org The future of synthesizing 4-fluoro-3-methoxybenzenesulfonyl chloride lies in the adoption of green chemistry principles to minimize environmental impact and improve safety.

Research in this area will likely focus on adapting modern, eco-friendly methodologies to the specific synthesis of this compound. Promising approaches include the metal-free, aerobic oxidation of the corresponding thiol in the presence of an ammonium (B1175870) nitrate (B79036) catalyst and an aqueous solution of hydrochloric acid. rsc.org Another sustainable avenue involves the N-chlorosuccinimide (NCS) mediated chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from inexpensive starting materials. organic-chemistry.orgresearchgate.net This method proceeds under mild conditions and allows for the recycling of the succinimide (B58015) byproduct back into the NCS reagent, creating a more sustainable process. organic-chemistry.orgresearchgate.net The oxyhalogenation of thiols or disulfides using reagents like oxone in water also presents a simple and rapid green alternative. rsc.org

| Method | Key Reagents | Advantages | Traditional Counterpart |

|---|---|---|---|

| Aerobic, Metal-Free Oxidation | Thiol, Ammonium Nitrate, O₂, aq. HCl | Environmentally benign oxidant (oxygen), metal-free. rsc.org | Chlorosulfonic Acid |

| NCS Chlorosulfonation | S-Alkylisothiourea salt, N-Chlorosuccinimide (NCS) | Mild conditions, odorless starting materials, recyclable byproduct. organic-chemistry.org | Thionyl Chloride/Chlorine Gas |

| Oxyhalogenation in Water | Thiol/Disulfide, Oxone, KCl | Uses water as a solvent, rapid reaction. rsc.org | Phosphorus Pentachloride |

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of novel chiral derivatizing agents (CDAs) is crucial for the analysis and separation of enantiomers. wikipedia.org this compound is an ideal scaffold for creating new CDAs. Future work will involve reacting it with various enantiopure amines or alcohols to generate a library of chiral sulfonamides and sulfonate esters. These new derivatives can then be evaluated for their effectiveness in resolving racemic mixtures, particularly for determining enantiomeric excess via spectroscopic methods like NMR. wikipedia.org The distinct fluorine and proton signals from the 4-fluoro-3-methoxyphenyl group could provide clear, well-resolved peaks for accurate integration.

Furthermore, the compound can serve as a key building block in the broader field of asymmetric synthesis. Bifunctional organocatalysts, which often incorporate (thio)urea and tertiary amine functionalities, are powerful tools for constructing chiral molecules. nih.gov Research could explore the incorporation of the 4-fluoro-3-methoxysulfonyl moiety into the backbone of such catalysts to fine-tune their steric and electronic properties, potentially leading to higher enantioselectivities in a range of chemical transformations. nih.govchimia.ch

| Chiral Precursor | Resulting Chiral Derivative Type | Potential Application |

|---|---|---|

| (R)- or (S)-alpha-Methylbenzylamine | Chiral Sulfonamide | Chiral derivatizing agent for resolving chiral alcohols via HPLC or NMR. |

| (1R,2S)-Ephedrine | Chiral Sulfonamide | Precursor for a chiral auxiliary in asymmetric alkylation reactions. |

| L-Proline Methyl Ester | Chiral Sulfonamide | Component of a novel organocatalyst for asymmetric Michael additions. |

Application in Novel Reagent Development for Complex Transformations

The reactivity of the sulfonyl chloride group makes it a cornerstone for constructing more complex chemical entities. A significant future direction is its use in late-stage functionalization, a strategy of paramount importance in drug discovery. nih.gov One innovative approach involves the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions using pyrylium (B1242799) salts like Pyry-BF4. nih.govresearchgate.net This allows a molecule containing a stable sulfonamide derived from this compound to be selectively re-activated at a late step in a synthetic sequence. This "reactivation" enables the introduction of a diverse range of nucleophiles, facilitating the rapid synthesis of complex analogues of a lead compound. researchgate.net

The unique substitution pattern of this compound can also be exploited. The electron-withdrawing fluorine and electron-donating methoxy (B1213986) group influence the reactivity and properties of the resulting sulfonamides and sulfonates, which could be harnessed in the design of new reagents for specific chemical transformations, such as novel protecting groups or activating agents.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize reactions involving this compound, a deeper understanding of reaction kinetics, transient intermediates, and endpoint determination is required. Process Analytical Technology (PAT), particularly in-situ spectroscopic monitoring, offers a powerful solution. mt.comnih.gov Future research will focus on implementing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy for real-time analysis of reactions where this compound is either a reactant or a product. mt.commdpi.com

By inserting a probe directly into the reaction vessel, chemists can continuously track the concentration of key species. mdpi.com This data allows for precise control over reaction parameters, improves safety by identifying potential runaway conditions, and ensures reproducible outcomes, which is critical for scaling up processes from the lab to industrial production. nih.govmdpi.com

| Spectroscopic Technique | Parameter to Monitor | Benefit |

|---|---|---|

| In-Situ FTIR | Disappearance of amine N-H stretch; Appearance of sulfonamide S=O stretch | Real-time tracking of reaction completion, kinetic profiling. mt.commdpi.com |

| In-Situ Raman Spectroscopy | Changes in aromatic ring vibration modes upon substitution | Monitoring conversion without interference from solvent, useful for endpoint determination. nih.gov |

| Reaction Calorimetry | Heat flow (exotherm/endotherm) of the reaction | Ensuring process safety, identifying accumulation of unreacted reagents. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The drive to accelerate drug discovery and materials science has led to the development of automated synthesis and high-throughput experimentation (HTE) platforms. nih.govscienceintheclassroom.org this compound is an excellent candidate for integration into these systems. Its high reactivity allows for rapid and reliable coupling with libraries of nucleophiles (e.g., amines, alcohols, phenols) to generate large arrays of diverse molecules. nih.gov

Future work will involve developing robust, automation-friendly reaction protocols using this reagent. This includes optimizing solvent systems (such as dimethyl sulfoxide) and conditions that are compatible with robotic liquid handlers and miniaturized reaction formats. scienceintheclassroom.org By combining automated synthesis with high-throughput screening, researchers can rapidly explore vast chemical space, accelerating the identification of new drug candidates or materials with desired properties. nih.govku.edu The principles of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which emphasize reliability and efficiency, can guide the development of these automated protocols. nih.gov

| HTE Stage | Action | Details |

|---|---|---|

| 1. Library Design | Select diverse nucleophiles | A library of 100s or 1000s of primary/secondary amines is chosen. |

| 2. Automated Dispensing | Robotic liquid handler doses reagents | Nanomole-scale quantities of this compound, amine, and a base are dispensed into a microtiter plate. scienceintheclassroom.org |

| 3. Reaction | Incubation under controlled conditions | The plate is sealed and incubated at a set temperature for a specified time. |

| 4. High-Throughput Analysis | Rapid screening of reaction outcomes | Techniques like LC-MS are used to confirm product formation and purity for each reaction well. scienceintheclassroom.org |

| 5. Biological Screening | Assay the new compound library | The resulting sulfonamide library is directly tested for biological activity against a specific target. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。